molecular formula C15H23N3O5S B6061550 4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide

4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B6061550
M. Wt: 357.4 g/mol
InChI Key: FWQNARHCBQBTND-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core substituted with a 3,4-dimethoxybenzoyl group and a sulfonamide group, making it a versatile molecule for research and development.

Properties

IUPAC Name

4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S/c1-16(2)24(20,21)18-9-7-17(8-10-18)15(19)12-5-6-13(22-3)14(11-12)23-4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQNARHCBQBTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the following steps:

  • Formation of 3,4-Dimethoxybenzoyl Chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzoic acid with thionyl chloride.

  • Reaction with Piperazine: The 3,4-dimethoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the corresponding amide.

  • Sulfonation: The resulting amide is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. Process optimization techniques, such as controlling reaction temperature and pressure, are employed to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzoyl group, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed on the sulfonamide group, potentially yielding amines.

  • Substitution: Substitution reactions at the piperazine ring can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various functionalized piperazines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: The compound's properties make it useful in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a therapeutic agent, it may interact with specific receptors or enzymes, modulating biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Piperazine Derivatives: Other piperazine-based compounds with different substituents.

  • Sulfonamide Derivatives: Compounds with varying sulfonamide groups.

  • Benzoyl Derivatives: Compounds featuring different benzoyl groups.

Uniqueness: 4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

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